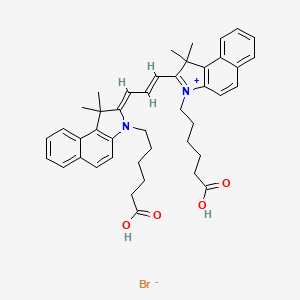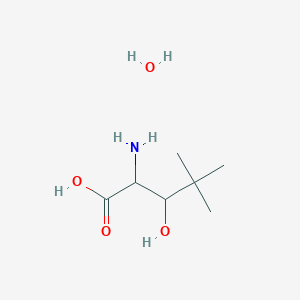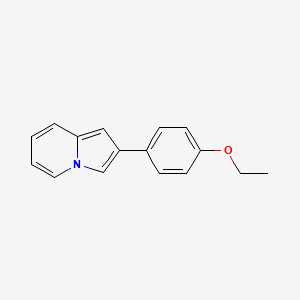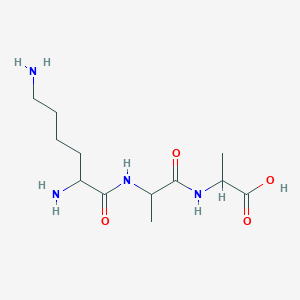
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is a fluorinated organic compound with a unique structure that includes both a hydroxy group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid typically involves the reaction of pentafluoropropanol with an imidazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as cesium carbonate, and a solvent, such as 1,2-dichloroethane. The mixture is then heated to around 80°C for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy compound. Substitution reactions can yield a variety of products depending on the nucleophile used.
科学的研究の応用
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and imidazole ring allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4,5,5,5-pentafluoro-3-hydroxy-1-(phenanthren-3-yl)pentanedione: This compound has a similar fluorinated structure but includes a phenanthrene moiety instead of an imidazole ring.
4,4,5,5,5-pentafluoro-1-pentanol: This compound is a simpler fluorinated alcohol without the imidazole ring.
Uniqueness
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic acid is unique due to the presence of both a hydroxy group and an imidazole ring, which provide it with distinct chemical and biological properties. The combination of these functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H9F5N2O3 |
|---|---|
分子量 |
288.17 g/mol |
IUPAC名 |
4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methylimidazol-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H9F5N2O3/c1-16-3-2-15-6(16)7(19,4-5(17)18)8(10,11)9(12,13)14/h2-3,19H,4H2,1H3,(H,17,18) |
InChIキー |
LYLHVGATUWGQOD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)

![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)


![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)


![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)


